molecular formula C20H16O2S B14656345 3-[5-(4-Methoxyphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one CAS No. 51081-78-8

3-[5-(4-Methoxyphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one

Cat. No.: B14656345
CAS No.: 51081-78-8
M. Wt: 320.4 g/mol
InChI Key: ZKITYVZSXTWCDG-UHFFFAOYSA-N
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Description

3-[5-(4-Methoxyphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one is a synthetic compound that belongs to the class of chalcones. Chalcones are characterized by the presence of two aromatic rings joined by a three-carbon α, β-unsaturated carbonyl system. This compound features a thiophene ring substituted with a methoxyphenyl group, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-Methoxyphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by condensing an acetophenone derivative with an aldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to yield the desired chalcone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-Methoxyphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiophene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated alcohols.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

3-[5-(4-Methoxyphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.

Mechanism of Action

The mechanism of action of 3-[5-(4-Methoxyphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. It may also interact with receptors and ion channels, affecting signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole
  • 3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-(2-thienyl)-1,3,4-oxadiazole-2(3H)-thione

Uniqueness

3-[5-(4-Methoxyphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one stands out due to its unique combination of a chalcone structure with a thiophene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

51081-78-8

Molecular Formula

C20H16O2S

Molecular Weight

320.4 g/mol

IUPAC Name

3-[5-(4-methoxyphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one

InChI

InChI=1S/C20H16O2S/c1-22-17-9-7-16(8-10-17)20-14-12-18(23-20)11-13-19(21)15-5-3-2-4-6-15/h2-14H,1H3

InChI Key

ZKITYVZSXTWCDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(S2)C=CC(=O)C3=CC=CC=C3

Origin of Product

United States

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